molecular formula C23H30N6O6S B13444796 Vardenafil Impurity 2

Vardenafil Impurity 2

Cat. No.: B13444796
M. Wt: 518.6 g/mol
InChI Key: SSOBBNZPZLDWOH-UHFFFAOYSA-N
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Description

Vardenafil Impurity 2 is a degradation product of Vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) used primarily for the treatment of erectile dysfunction. Impurities in pharmaceutical compounds are critical to study as they can affect the efficacy and safety of the drug. This compound is one of the several impurities that can form during the synthesis, storage, or degradation of Vardenafil .

Preparation Methods

The preparation of Vardenafil Impurity 2 involves synthetic routes that are similar to those used for Vardenafil but under different conditions that promote the formation of impurities. The synthetic routes typically involve the use of various reagents and catalysts to induce specific reactions.

Chemical Reactions Analysis

Vardenafil Impurity 2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

Scientific Research Applications

Vardenafil Impurity 2 has several scientific research applications, including:

    Chemistry: It is used to study the stability and degradation pathways of Vardenafil. This helps in understanding the conditions that promote impurity formation and in developing methods to minimize impurities.

    Biology: It is used in biological studies to understand the effects of impurities on biological systems. This includes studying the toxicity and metabolic pathways of the impurity.

    Medicine: It is used in pharmaceutical research to ensure the safety and efficacy of Vardenafil. This involves studying the pharmacokinetics and pharmacodynamics of the impurity.

    Industry: It is used in the quality control of pharmaceutical products.

Mechanism of Action

The mechanism of action of Vardenafil Impurity 2 is not well-documented. it is likely to interact with similar molecular targets as Vardenafil, such as phosphodiesterase type 5 (PDE5). The impurity may inhibit PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in smooth muscle relaxation and increased blood flow .

Comparison with Similar Compounds

Vardenafil Impurity 2 can be compared with other similar compounds, such as:

    Sildenafil Impurity: Formed during the synthesis of Sildenafil, another PDE5 inhibitor.

    Tadalafil Impurity: Formed during the synthesis of Tadalafil, another PDE5 inhibitor.

    Vardenafil Impurity 1: Another impurity formed during the synthesis of Vardenafil.

This compound is unique in its specific formation conditions and its potential effects on the stability and efficacy of Vardenafil .

Properties

Molecular Formula

C23H30N6O6S

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C23H30N6O6S/c1-5-27-10-12-28(13-11-27)36(32,33)16-8-9-18(34-6-2)17(14-16)20-25-22(30)19-15(4)24-21(29(19)26-20)23(31)35-7-3/h8-9,14H,5-7,10-13H2,1-4H3,(H,25,26,30)

InChI Key

SSOBBNZPZLDWOH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C(=O)OCC)C)C(=O)N3

Origin of Product

United States

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